Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2-ethylphenyl)- Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2-ethylphenyl)-
Brand Name: Vulcanchem
CAS No.:
VCID: VC18516865
InChI: InChI=1S/C18H19N3O2S2/c1-4-12-7-5-6-8-13(12)19-14(22)9-24-18-20-16(23)15-10(2)11(3)25-17(15)21-18/h5-8H,4,9H2,1-3H3,(H,19,22)(H,20,21,23)
SMILES:
Molecular Formula: C18H19N3O2S2
Molecular Weight: 373.5 g/mol

Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2-ethylphenyl)-

CAS No.:

Cat. No.: VC18516865

Molecular Formula: C18H19N3O2S2

Molecular Weight: 373.5 g/mol

* For research use only. Not for human or veterinary use.

Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2-ethylphenyl)- -

Specification

Molecular Formula C18H19N3O2S2
Molecular Weight 373.5 g/mol
IUPAC Name 2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-ethylphenyl)acetamide
Standard InChI InChI=1S/C18H19N3O2S2/c1-4-12-7-5-6-8-13(12)19-14(22)9-24-18-20-16(23)15-10(2)11(3)25-17(15)21-18/h5-8H,4,9H2,1-3H3,(H,19,22)(H,20,21,23)
Standard InChI Key OETOMTVIBAVNID-UHFFFAOYSA-N
Canonical SMILES CCC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=C(S3)C)C)C(=O)N2

Introduction

Synthesis Pathways

The synthesis of this compound likely involves:

  • Formation of the Thieno[2,3-D]pyrimidine Core: Cyclization reactions involving thiophene derivatives and urea or guanidine precursors.

  • Thioether Linkage Formation: Introduction of a sulfur bridge between the pyrimidine core and the acetamide moiety using thiol-based reagents.

  • Substitution on the Phenyl Ring: Incorporation of the ethyl group at the ortho position through Friedel-Crafts alkylation or similar reactions.

Detailed synthetic routes for related compounds suggest that this process requires precise control of reaction conditions to ensure regioselectivity .

Biological Activity

Acetamide derivatives are known for their pharmacological potential due to their ability to interact with biological targets such as enzymes or receptors. While specific data for this compound is unavailable, similar structures exhibit:

  • Antibacterial Activity: Effective against Gram-positive and Gram-negative bacteria by disrupting cell wall synthesis .

  • Antifungal Properties: Inhibition of fungal growth through interference with ergosterol synthesis .

The thieno[2,3-D]pyrimidine scaffold is particularly promising in drug discovery for its role in kinase inhibition and anti-inflammatory effects .

Applications

Given its structural features, this compound may have applications in:

  • Pharmaceutical Development:

    • Potential as an antimicrobial agent or kinase inhibitor.

    • Basis for designing drugs targeting specific pathways (e.g., VEGFR or EGFR).

  • Material Science:

    • Use in organic electronics due to its heterocyclic core structure.

Research Gaps and Future Directions

While this compound shows promise based on its structure:

  • Further Studies Needed:

    • Comprehensive biological assays to determine antimicrobial or anticancer activity.

    • Toxicological profiling to assess safety for pharmaceutical use.

  • Optimization Potential:

    • Modifications to the phenyl substituent could enhance bioactivity or reduce toxicity.

    • Exploration of analogs with varied substituents on the thieno[2,3-D]pyrimidine core.

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